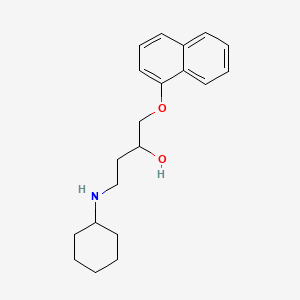
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a cyclohexylamino group attached to a naphthalene ring, which is further connected to a butanol chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol typically involves the reaction of naphthol with a butanol derivative in the presence of a base to form the naphthalen-1-yloxybutan-2-ol intermediate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yloxybutan-2-one, while substitution reactions can produce various N-substituted derivatives.
科学的研究の応用
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Cyclohexylamine: A simpler compound with a similar cyclohexylamino group but lacking the naphthalene and butanol components.
Naphthalen-1-ol: Contains the naphthalene ring but lacks the cyclohexylamino and butanol groups.
Butanol: A simple alcohol that forms part of the structure of 4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the cyclohexylamino group and the naphthalene ring allows for unique interactions and reactivity that are not observed in simpler compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57281-35-3 |
|---|---|
分子式 |
C20H27NO2 |
分子量 |
313.4 g/mol |
IUPAC名 |
4-(cyclohexylamino)-1-naphthalen-1-yloxybutan-2-ol |
InChI |
InChI=1S/C20H27NO2/c22-18(13-14-21-17-9-2-1-3-10-17)15-23-20-12-6-8-16-7-4-5-11-19(16)20/h4-8,11-12,17-18,21-22H,1-3,9-10,13-15H2 |
InChIキー |
VURUWFSVRBGGPO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC3=CC=CC=C32)O |
正規SMILES |
C1CCC(CC1)NCCC(COC2=CC=CC3=CC=CC=C32)O |
同義語 |
CH 103 CH-103 chinoin-103 naphthoxybutanolcyclohexylamine TE 176 TE-176 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















